molecular formula C9H11F2NO B13190159 3-Amino-1-(2,3-difluorophenyl)propan-1-ol

3-Amino-1-(2,3-difluorophenyl)propan-1-ol

Cat. No.: B13190159
M. Wt: 187.19 g/mol
InChI Key: LXGAZNAEONEOSE-UHFFFAOYSA-N
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Description

3-Amino-1-(2,3-difluorophenyl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propanol backbone, with a difluorophenyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,3-difluorophenyl)propan-1-ol typically involves the reaction of 2,3-difluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol. The reaction conditions generally include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,3-difluorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 3-amino-1-(2,3-difluorophenyl)propan-1-one.

    Reduction: Formation of 3-amino-1-(2,3-difluorophenyl)propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(2,3-difluorophenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,3-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The difluorophenyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2,4-difluorophenyl)propan-1-ol
  • 3-Amino-1-(3,5-difluorophenyl)propan-1-ol
  • 3-Amino-1-(2,3-dichlorophenyl)propan-1-ol

Uniqueness

3-Amino-1-(2,3-difluorophenyl)propan-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups further enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

3-amino-1-(2,3-difluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11F2NO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,8,13H,4-5,12H2

InChI Key

LXGAZNAEONEOSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(CCN)O

Origin of Product

United States

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